Imidazo[1,2-a]quinoxaline-8-carbaldehyde
Description
Properties
Molecular Formula |
C11H7N3O |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
imidazo[1,2-a]quinoxaline-8-carbaldehyde |
InChI |
InChI=1S/C11H7N3O/c15-7-8-1-2-9-10(5-8)14-4-3-12-11(14)6-13-9/h1-7H |
InChI Key |
PXPCERNQXDCOPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)N3C=CN=C3C=N2 |
Origin of Product |
United States |
Preparation Methods
Intramolecular Cyclization of 1-(2-Isocyanophenyl)-1H-imidazole
One of the primary synthetic routes to imidazo[1,2-a]quinoxaline-8-carbaldehyde involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light. This method affords the fused heterocyclic core efficiently under mild conditions, promoting cyclization and formation of the aldehyde functionality at the 8-position.
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | 1-(2-isocyanophenyl)-1H-imidazole, phenyliodine(III) dicyclohexanecarboxylate, iridium catalyst, visible light irradiation | Intramolecular cyclization to this compound |
This approach is notable for its selectivity and has been adapted in various research settings for synthesizing derivatives with potential pharmacological applications.
Bimolecular Condensation and Coupling Strategies
Another well-documented synthetic method involves a multi-step sequence starting from 2-imidazole carboxylic acid:
- Step 1: Condensation of 2-imidazole carboxylic acid with thionyl chloride to form a carbonylimidazole dimer intermediate.
- Step 2: Nucleophilic addition of ortho-fluoroaniline to the dimer.
- Step 3: Cyclization facilitated by sodium hydride in dimethylacetamide.
- Step 4: Treatment with phosphorus oxychloride and N,N-diethylaniline to obtain a chlorinated intermediate.
- Step 5: Subsequent functionalization via Suzuki cross-coupling reactions under microwave irradiation to introduce various substituents.
This sequence yields imidazo[1,2-a]quinoxaline derivatives including the 8-carbaldehyde compound with good overall yields and allows structural diversification for biological activity studies.
| Step | Reagents and Conditions | Intermediate/Product |
|---|---|---|
| 1 | 2-imidazole carboxylic acid + thionyl chloride | Carbonylimidazole dimer |
| 2 | Addition of ortho-fluoroaniline | Intermediate |
| 3 | Sodium hydride, dimethylacetamide | Cyclized intermediate |
| 4 | Phosphorus oxychloride, N,N-diethylaniline | Chlorinated intermediate |
| 5 | Suzuki cross-coupling, microwave irradiation | This compound and derivatives |
This method is advantageous for its modularity and has been employed in synthesizing compounds with enhanced solubility and cytotoxic activity against melanoma cell lines.
Microwave-Assisted and Metal-Free Protocols
Recent advances include microwave-assisted synthesis and metal-free direct condensation methods, which offer environmentally benign and efficient alternatives:
- Microwave irradiation accelerates cyclization and coupling reactions, reducing reaction times and improving yields (up to 85% reported).
- Metal-free protocols involve condensation of 2-aminopyridines with bromomalonaldehyde or other aldehydic precursors in ethanol-water media, proceeding via enamine intermediates and intramolecular cyclization.
These protocols minimize the use of toxic metals and harsh conditions, aligning with green chemistry principles.
Reaction Conditions and Optimization
Catalysts and Solvents
- Catalysts: Iridium catalysts and phenyliodine(III) reagents are effective for intramolecular cyclizations.
- Bases: Sodium hydride is commonly used to facilitate cyclization.
- Solvents: Dimethylacetamide and ethanol-water mixtures are preferred for solubility and reaction efficiency.
- Microwave Irradiation: Enhances reaction kinetics and product purity.
Purification Techniques
- Column chromatography and recrystallization are standard for isolating the aldehyde compound without oxidation side products.
- High-performance liquid chromatography (HPLC) with UV detection at ~270 nm is used to confirm purity (>95%).
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): ^1H-NMR and ^13C-NMR confirm the aldehyde proton signal at δ 9.8–10.2 ppm and the aromatic fused ring system.
- Mass Spectrometry (MS): Electrospray ionization (ESI) verifies molecular weight ([M+H]^+).
- X-ray Crystallography: Used to resolve stereochemical details when crystalline samples are obtained.
- High-Performance Liquid Chromatography (HPLC): Ensures high purity and monitors reaction progress.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]quinoxaline-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The presence of functional groups like methylsulfanyl allows for easy oxidation to corresponding sulfones.
Reduction: Reduction reactions can be employed to modify specific functional groups within the compound.
Substitution: Aromatic nucleophilic substitution reactions are common, particularly involving halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated derivatives and bases like potassium carbonate.
Major Products: The major products formed from these reactions include various functionalized derivatives of imidazo[1,2-a]quinoxaline, such as sulfones, hydroxyl, phenoxy, and alkylamino derivatives .
Scientific Research Applications
Imidazo[1,2-a]quinoxaline-8-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]quinoxaline-8-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to the disruption of hyphal differentiation, spore germination, and germ tube growth . In cancer research, imidazoquinoxaline derivatives have shown cytotoxic activities by targeting specific cellular pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Pharmacological Profiles
- Imidazo[1,2-a]quinoxaline derivatives: Exhibit high affinity for adenosine receptors (e.g., 4-amines in Example 20 show submicromolar IC₅₀ values) .
- Imidazo[1,2-a]pyridines : Roche’s patented compounds demonstrate efficacy in autoimmune diseases by modulating cytokine pathways .
- Imidazo[4,5-g]quinazolines : Display antiproliferative activity against cancer cell lines, likely via kinase inhibition .
Physicochemical Properties
- The carbaldehyde group in this compound enhances electrophilicity, facilitating nucleophilic additions (e.g., with amines to form Schiff bases) .
- In contrast, saturated derivatives like 5,6-dihydroimidazo[ij]quinolines exhibit reduced aromaticity, altering UV-Vis absorption profiles .
Q & A
Basic Research Questions
Q. What are the current optimized synthetic routes for Imidazo[1,2-a]quinoxaline-8-carbaldehyde, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization reactions or functionalization of preformed imidazoquinoxaline scaffolds. For example, Sandmeyer reactions using -propargylaminopyridines have been adapted to prepare carbaldehyde derivatives, as demonstrated in recent protocols . Kalinin et al. (2020) highlight microwave-assisted synthesis and transition-metal catalysis as innovations to improve yields (up to 85%) and reduce reaction times . Key variables include solvent polarity, temperature, and catalyst choice (e.g., Cu(I) for Ullmann-type couplings). Purification via column chromatography or recrystallization is critical to isolate the aldehyde group without oxidation side products.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is essential for confirming the aldehyde proton (δ 9.8–10.2 ppm) and aromatic backbone . Mass spectrometry (MS) with electrospray ionization (ESI) validates molecular weight (e.g., [M+H]). High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~270 nm) ensures purity (>95%). X-ray crystallography, when feasible, resolves stereochemical ambiguities in fused-ring systems .
Q. How is the compound screened for biological activity, and what in vitro models are used to assess its therapeutic potential?
- Methodological Answer : Primary screens include kinase inhibition assays (e.g., EGFR tyrosine kinase) and cytotoxicity evaluations using cancer cell lines (e.g., A549, HeLa) via MTT or resazurin assays . Dose-response curves (IC values) and selectivity indices against healthy cells (e.g., HEK293) are calculated. Functional assays like Western blotting for phosphorylation status (e.g., p-EGFR) validate mechanism of action .
Advanced Research Questions
Q. How do structural modifications, such as amino acid grafting, affect the compound's pharmacokinetic properties and target selectivity?
- Methodological Answer : Conjugation with amino acids (e.g., lysine, arginine) via reductive amination or click chemistry improves aqueous solubility and bioavailability. For example, derivatives in showed a 3-fold increase in solubility (from 0.12 mg/mL to 0.37 mg/mL) while maintaining EGFR inhibition (IC ~50 nM). Selectivity is assessed using kinome-wide profiling (e.g., Eurofins KinaseProfiler™) to identify off-target effects .
Q. What computational approaches are employed to design Imidazo[1,2-a]quinoxaline derivatives as EGFR inhibitors, and how are binding affinities validated?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with EGFR’s ATP-binding pocket, prioritizing derivatives with hydrogen bonding to Met793 and hydrophobic contacts with Leu718 . Free-energy perturbation (FEP) simulations refine binding affinity predictions. Experimental validation includes surface plasmon resonance (SPR) for measurements and enzymatic assays with recombinant EGFR-L858R/T790M mutants .
Q. How can researchers address discrepancies in reported biological activities of the compound across different studies?
- Methodological Answer : Meta-analysis of assay conditions (e.g., cell passage number, serum concentration) identifies variability sources. For instance, IC values for EGFR inhibition range from 20 nM to 150 nM depending on ATP concentrations (1 mM vs. 10 µM) . Standardization using guidelines like Minimum Information About a Cellular Assay (MIACA) improves reproducibility. Cross-laboratory validation with reference compounds (e.g., erlotinib) is recommended .
Q. What strategies improve the aqueous solubility of this compound without compromising its bioactivity?
- Methodological Answer : Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes, cyclodextrin inclusion complexes) enhance solubility up to 10-fold . Prodrug approaches, such as masking the aldehyde as a Schiff base, improve stability in physiological buffers. Thermodynamic solubility is measured via shake-flask method with HPLC quantification .
Q. What in vivo models are appropriate for evaluating the compound's efficacy and toxicity profile?
- Methodological Answer : Subcutaneous xenograft models (e.g., H1975 NSCLC tumors in nude mice) assess tumor growth inhibition. Pharmacokinetic studies quantify plasma half-life () and tissue distribution via LC-MS/MS. Toxicity endpoints include liver enzyme levels (ALT/AST) and histopathology of major organs . Dose optimization balances efficacy (≥50% tumor reduction) with tolerability (no >20% body weight loss) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
